4-({1-[1-(1,3-BENZOTHIAZOL-2-YL)-5-OXO-3-(TRIFLUOROMETHYL)-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}AMINO)-1-BENZENESULFONAMIDE
Description
4-({1-[1-(1,3-BENZOTHIAZOL-2-YL)-5-OXO-3-(TRIFLUOROMETHYL)-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}AMINO)-1-BENZENESULFONAMIDE is a complex organic compound that features a benzothiazole moiety, a pyrazole ring, and a benzenesulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Properties
IUPAC Name |
4-[1-[2-(1,3-benzothiazol-2-yl)-3-oxo-5-(trifluoromethyl)-1H-pyrazol-4-yl]ethylideneamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N5O3S2/c1-10(24-11-6-8-12(9-7-11)32(23,29)30)15-16(19(20,21)22)26-27(17(15)28)18-25-13-4-2-3-5-14(13)31-18/h2-9,26H,1H3,(H2,23,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKDPJLAFZNRKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)S(=O)(=O)N)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[1-(1,3-BENZOTHIAZOL-2-YL)-5-OXO-3-(TRIFLUOROMETHYL)-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}AMINO)-1-BENZENESULFONAMIDE typically involves multiple steps, including the formation of the benzothiazole and pyrazole rings, followed by their coupling with the benzenesulfonamide group. Common reagents used in these reactions include hydroxybenzotriazole (HOBt), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl), and dimethylformamide (DMF) as a solvent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-({1-[1-(1,3-BENZOTHIAZOL-2-YL)-5-OXO-3-(TRIFLUOROMETHYL)-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}AMINO)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or carbonyl functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-({1-[1-(1,3-BENZOTHIAZOL-2-YL)-5-OXO-3-(TRIFLUOROMETHYL)-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}AMINO)-1-BENZENESULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antibacterial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-({1-[1-(1,3-BENZOTHIAZOL-2-YL)-5-OXO-3-(TRIFLUOROMETHYL)-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}AMINO)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. For example, it can inhibit the aggregation of proteins like α-synuclein and tau, which are implicated in neurodegenerative diseases . The compound may also interact with enzymes and receptors involved in bacterial and fungal growth, thereby exerting its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazol-2-yl derivatives: These compounds share the benzothiazole moiety and exhibit similar biological activities.
Pyrazole derivatives: Compounds with the pyrazole ring structure also show comparable chemical reactivity and biological properties.
Benzenesulfonamide derivatives: These compounds are known for their antimicrobial and anticancer activities.
Uniqueness
4-({1-[1-(1,3-BENZOTHIAZOL-2-YL)-5-OXO-3-(TRIFLUOROMETHYL)-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}AMINO)-1-BENZENESULFONAMIDE is unique due to its combination of the benzothiazole, pyrazole, and benzenesulfonamide moieties, which confer a distinct set of chemical and biological properties. This unique structure allows it to interact with multiple molecular targets and pathways, making it a versatile compound for various scientific research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
